molecular formula C11H10BrNO2 B1653012 Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- CAS No. 170456-57-2

Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-

Cat. No.: B1653012
CAS No.: 170456-57-2
M. Wt: 268.11 g/mol
InChI Key: QXKFCOLJFYLSIC-UHFFFAOYSA-N
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Description

Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-: is a chemical compound with the molecular formula C11H10BrNO2 This compound is characterized by the presence of a bromine atom attached to an indene ring system, which is further substituted with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- typically involves the bromination of an indene derivative followed by the introduction of the acetamide group. One common method includes the bromination of 2,3-dihydro-1H-inden-5-yl acetate using bromine in the presence of a suitable solvent such as acetic acid. The resulting brominated intermediate is then reacted with acetamide under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- involves its interaction with specific molecular targets. The bromine atom and the acetamide group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • Acetamide, N-(2,3-dihydro-1H-inden-5-yl)-
  • Acetamide, N-(6-chloro-2,3-dihydro-3-oxo-1H-inden-5-yl)-
  • Acetamide, N-(6-fluoro-2,3-dihydro-3-oxo-1H-inden-5-yl)-

Uniqueness: Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)- is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and unsubstituted analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

N-(6-bromo-3-oxo-1,2-dihydroinden-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6(14)13-10-5-8-7(4-9(10)12)2-3-11(8)15/h4-5H,2-3H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXKFCOLJFYLSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C2CCC(=O)C2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437608
Record name Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170456-57-2
Record name Acetamide, N-(6-bromo-2,3-dihydro-3-oxo-1H-inden-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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